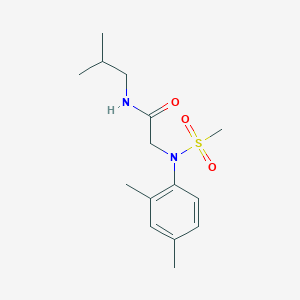
2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide, also known as TIBO, is a chemical compound that has been widely studied for its potential as an antiviral agent. TIBO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are used in the treatment of HIV/AIDS.
Mecanismo De Acción
2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide works by binding to a specific site on the reverse transcriptase enzyme, which prevents the enzyme from functioning properly. This, in turn, prevents the virus from replicating and spreading throughout the body. This compound is a non-competitive inhibitor, meaning that it does not compete with the natural substrates of the enzyme for binding sites.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the reverse transcriptase enzyme in vitro, as well as in vivo. This compound has also been shown to inhibit the replication of HIV-1 in cell cultures. In addition, this compound has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide in lab experiments is that it is relatively easy to synthesize. It is also a potent inhibitor of the reverse transcriptase enzyme, making it a useful tool for studying the replication of HIV/AIDS. However, one limitation of using this compound is that it may have off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the reverse transcriptase enzyme. This can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective inhibitors of the reverse transcriptase enzyme. Another area of research is the development of this compound analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, this compound may have potential as an anticancer agent, and further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis of 2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 2-iodophenol with 2,3,5,6-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide to yield 2,3,5,6-tetrafluoro-N-(2-iodophenyl)benzamide. Finally, this compound is reacted with methoxyamine hydrochloride to produce this compound.
Aplicaciones Científicas De Investigación
2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide has been extensively studied for its potential as an antiviral agent, particularly in the treatment of HIV/AIDS. It has been shown to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of the virus. This compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2,3,5,6-tetrafluoro-N-(2-iodophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4INO2/c1-22-13-11(17)9(15)8(10(16)12(13)18)14(21)20-7-5-3-2-4-6(7)19/h2-5H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXCFWYUCXSBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC=C2I)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)

![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine](/img/structure/B4974042.png)

![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)

![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)

![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4974101.png)
![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)